molecular formula C20H19NO2S B11344383 N-(4-methoxyphenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide

N-(4-methoxyphenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11344383
M. Wt: 337.4 g/mol
InChI Key: NEPIKXCPCZEBRO-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that features a benzamide core substituted with a methoxyphenyl group, a methyl group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride, which is then reacted with 4-methoxyaniline to form N-(4-methoxyphenyl)-4-methylbenzamide.

    Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the N-(4-methoxyphenyl)-4-methylbenzamide with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.

    Substitution: The thiophen-2-ylmethyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.

    Substitution: Electrophilic substitution can be carried out using reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of 4-hydroxyphenyl-4-methyl-N-[(thiophen-2-yl)methyl]benzamide.

    Reduction: Formation of N-(4-methoxyphenyl)-4-methyl-N-[(thiophen-2-yl)methyl]benzylamine.

    Substitution: Formation of various substituted thiophen-2-ylmethyl derivatives.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and microbial pathways.

    Pathways Involved: It may inhibit the activity of certain enzymes or block receptor sites, leading to reduced inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-METHOXYPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which provides a distinct set of chemical properties and potential applications. Its methoxyphenyl group offers additional sites for chemical modification, enhancing its versatility in various research fields.

Properties

Molecular Formula

C20H19NO2S

Molecular Weight

337.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H19NO2S/c1-15-5-7-16(8-6-15)20(22)21(14-19-4-3-13-24-19)17-9-11-18(23-2)12-10-17/h3-13H,14H2,1-2H3

InChI Key

NEPIKXCPCZEBRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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